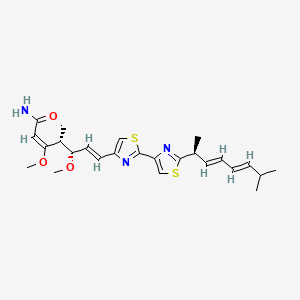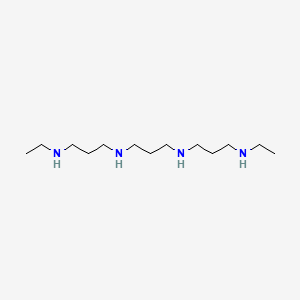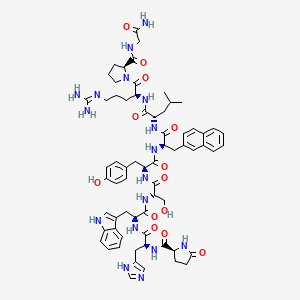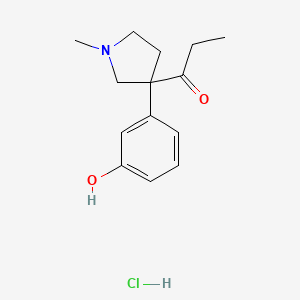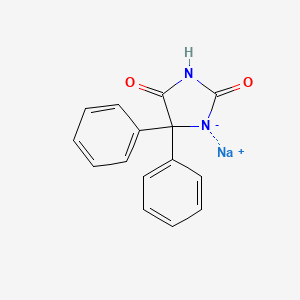
Fenitoína sódica
Descripción general
Descripción
Fue sintetizada por primera vez en 1908 por el químico alemán Heinrich Biltz y luego se descubrió que era efectiva para controlar las convulsiones en 1936 . La fenitoína se utiliza principalmente para prevenir convulsiones tónico-clónicas (convulsiones de gran mal) y convulsiones focales, pero no es eficaz para las convulsiones de ausencia . También se utiliza en el tratamiento de ciertas arritmias cardíacas y dolor neuropático .
Mecanismo De Acción
La fenitoína ejerce sus efectos bloqueando los canales de sodio dependientes de voltaje en las células neuronales . Esta acción estabiliza la membrana neuronal y previene la activación repetitiva de los potenciales de acción, que es característica de las convulsiones . Al reducir la entrada de sodio, la fenitoína disminuye la excitabilidad de las neuronas y ayuda a controlar la actividad convulsiva .
Aplicaciones Científicas De Investigación
Análisis Bioquímico
Biochemical Properties
Phenytoin Sodium plays a significant role in biochemical reactions. It is believed to protect against seizures by causing voltage-dependent block of voltage-gated sodium channels . This blocks sustained high-frequency repetitive firing of action potentials . Phenytoin Sodium is also known to block other targets, such as the calcium entry through voltage-dependent L-type calcium channels .
Cellular Effects
Phenytoin Sodium has profound effects on various types of cells and cellular processes. It influences cell function by altering the sodium conductance in nerves via its action on sodium ion channels . This leads to the stabilization of the membrane and threshold against hyperexcitability . Phenytoin Sodium can prevent the intracellular increase of sodium caused by maximal electroshock seizures and by hyponatremia .
Molecular Mechanism
The molecular mechanism of action of Phenytoin Sodium involves its interaction with biomolecules at the molecular level. It exerts its effects primarily by inhibiting sodium conductance in nerves via its action on sodium ion channels . This results in the stabilization of the membrane and threshold against hyperexcitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenytoin Sodium change over time. It has been observed that the optimized formulation of nanomicelles resulted in higher plasma drug concentrations than the marketed formulation and Phenytoin Sodium solution, indicating reduced plasma protein binding . Additionally, the optimized nanomicelles exhibited lower drug deposition in peripheral organs when compared to the marketed Phenytoin Sodium iv, thereby reducing peripheral toxicity .
Dosage Effects in Animal Models
In animal models, the effects of Phenytoin Sodium vary with different dosages. For instance, in dogs, rapid metabolism requires frequent high doses and is linked to hepatic toxicity . In cats, slow metabolism leads to easy toxicity .
Metabolic Pathways
Phenytoin Sodium is involved in several metabolic pathways. It is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2C9 and to a lesser extent by CYP2C19 . The metabolism of Phenytoin Sodium to the major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin, is saturable, giving rise to a non-linear dose-serum concentration relationship .
Transport and Distribution
Phenytoin Sodium is transported and distributed within cells and tissues. It distributes into the body tissues, including the brain, within 30 to 60 minutes after reaching the systemic circulation . The drug is highly bound to both plasma proteins (mostly albumin) and to tissue components .
Subcellular Localization
Given its mechanism of action, it is likely that Phenytoin Sodium localizes to the cell membrane where it interacts with sodium channels to exert its effects .
Métodos De Preparación
La fenitoína se puede sintetizar mediante diversos métodos, incluidos los enfoques tradicionales y de química verde. Una ruta sintética común implica la reacción entre la benzil y la urea en presencia de una base, como el hidróxido de sodio, seguida de acidificación para producir fenitoína . La reacción procede a través de una ciclación intramolecular para formar un pinacol heterocíclico intermedio, que experimenta un desplazamiento de 1,2-difenilo en una reacción de reordenamiento pinacol .
Otro método implica el uso de principios de química verde, donde la fenitoína se sintetiza utilizando agua como solvente, lo que da como resultado un alto rendimiento y pureza . Este enfoque elimina el uso de sustancias peligrosas y es respetuoso con el medio ambiente .
La producción industrial de fenitoína generalmente implica la síntesis química de fenitoína sódica, que luego se formula en diversas formas de dosificación, como tabletas y soluciones inyectables .
Análisis De Reacciones Químicas
La fenitoína experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Oxidación: La fenitoína se puede oxidar para formar hidroxi-fenitoína, que se metaboliza aún más en el hígado.
Sustitución: La fenitoína puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones incluyen hidroxi-fenitoína y otros metabolitos .
Comparación Con Compuestos Similares
La fenitoína a menudo se compara con otros medicamentos anticonvulsivos, como la levetiracetam y la carbamazepina . Si bien todos estos compuestos se utilizan para tratar las convulsiones, tienen diferentes mecanismos de acción y perfiles de efectos secundarios:
Levetiracetam: A diferencia de la fenitoína, la levetiracetam se une a la proteína de la vesícula sináptica SV2A y modula la liberación de neurotransmisores.
Carbamazepina: Similar a la fenitoína, la carbamazepina bloquea los canales de sodio dependientes de voltaje, pero también afecta otros canales iónicos y sistemas de neurotransmisores.
La fenitoína es única por su larga historia de uso y su eficacia bien establecida en el control de las convulsiones tónico-clónicas y focales . Requiere una cuidadosa monitorización debido a su estrecho índice terapéutico y sus posibles efectos secundarios .
Referencias
Propiedades
IUPAC Name |
5-oxo-4,4-diphenyl-1H-imidazol-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFVDLJLONNDW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N2O2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-93-3 | |
| Record name | Phenytoin sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phenytoin sodium?
A: Phenytoin sodium exerts its anticonvulsant effect primarily by stabilizing neuronal membranes. It does this by blocking voltage-gated sodium channels, thereby inhibiting the repetitive firing of neurons and preventing the spread of seizure activity [, ].
Q2: How does phenytoin sodium affect neurotransmitter release?
A: Phenytoin sodium can modulate the release of neurotransmitters, including gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It has been shown to enhance GABAergic transmission, contributing to its anticonvulsant effects [].
Q3: What is the molecular formula and weight of phenytoin sodium?
A: Phenytoin sodium has the molecular formula C15H11N2NaO2 and a molecular weight of 274.25 g/mol [].
Q4: What analytical techniques are commonly used to characterize phenytoin sodium?
A4: Various analytical techniques are employed for phenytoin sodium characterization, including:
- Spectroscopy: UV spectrophotometry is frequently used for both qualitative and quantitative analysis of phenytoin sodium [, , ].
- Chromatography: High-performance liquid chromatography (HPLC) is a widely adopted method for determining phenytoin sodium concentrations in biological samples like serum [, ]. It offers high sensitivity and selectivity, making it suitable for therapeutic drug monitoring.
- X-ray powder diffractometry: This technique helps analyze the crystalline structure of phenytoin sodium, providing insights into its solid-state properties and polymorphic forms [].
Q5: How does the pH of the solution affect the stability of phenytoin sodium?
A: Phenytoin sodium exhibits greater stability in alkaline solutions. It remains stable in non-acidic solutions due to its high alkalinity []. Conversely, in acidic environments, phenytoin sodium can convert to phenytoin free acid, leading to decreased solubility and potential precipitation [, ].
Q6: Are there known compatibility issues with phenytoin sodium and certain intravenous solutions?
A: Yes, phenytoin sodium has demonstrated compatibility issues with certain intravenous solutions. Research indicates that while 0.9% sodium chloride and lactated Ringer's injections are suitable diluents for intravenous phenytoin sodium administration, its stability in dextrose solutions is compromised []. The presence of dextrose can lead to precipitation, particularly at higher concentrations and prolonged storage [].
Q7: What strategies are employed to enhance the solubility and bioavailability of phenytoin sodium?
A7: Due to its low aqueous solubility, several strategies have been explored to improve phenytoin sodium's bioavailability, including:
- Controlled-release formulations: This approach aims to achieve sustained drug release, minimizing plasma concentration fluctuations and improving patient compliance [].
- Inclusion complexation: Utilizing cyclodextrins to form inclusion complexes with phenytoin sodium can significantly enhance its solubility and dissolution rate [].
- Niosomal drug delivery: Niosomes, non-ionic surfactant vesicles, have shown promise in encapsulating phenytoin sodium, improving its skin penetration and wound healing efficacy [].
Q8: What are the primary routes of administration for phenytoin sodium?
A: Phenytoin sodium can be administered intravenously or orally. Intravenous administration is typically preferred in acute settings like status epilepticus, while oral administration is more common for long-term management of epilepsy [, ].
Q9: How is phenytoin sodium metabolized in the body?
A: Phenytoin sodium is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 [, ]. Genetic polymorphisms in CYP2C9 can significantly influence phenytoin sodium metabolism and contribute to inter-individual variability in drug response [].
Q10: What is the relationship between phenytoin sodium dosage and its efficacy in controlling seizures?
A: The relationship between phenytoin sodium dosage and its efficacy is complex and varies considerably among individuals []. Factors influencing this relationship include individual pharmacokinetics, genetic variations in drug-metabolizing enzymes like CYP2C9, and the underlying type and severity of epilepsy [, ].
Q11: What are some known adverse effects associated with phenytoin sodium use?
A11: Phenytoin sodium use is associated with various adverse effects, some of which can be serious. These include:
- Cerebellar dysfunction: Prolonged phenytoin sodium use can lead to cerebellar dysfunction, manifesting as ataxia, nystagmus, and dysarthria [].
- Osteoporosis: Long-term phenytoin sodium therapy has been linked to an increased risk of osteoporosis and fractures [, ]. The mechanism behind this effect is thought to involve altered calcium metabolism and bone remodeling.
- Megaloblastic anemia: While less common, phenytoin sodium can interfere with folate metabolism, potentially leading to megaloblastic anemia [].
Q12: Does phenytoin sodium interact with other commonly used medications?
A: Yes, phenytoin sodium can engage in significant drug interactions due to its effects on drug-metabolizing enzymes. It can both induce and inhibit CYP enzymes, altering the metabolism and clearance of co-administered drugs. These interactions can lead to either increased or decreased drug levels, potentially resulting in therapeutic failure or toxicity [, ].
Q13: Are there specific drug combinations with phenytoin sodium that warrant close monitoring?
A13: Several drug combinations with phenytoin sodium require careful monitoring due to the potential for significant interactions:
- Moxifloxacin: Co-administration of moxifloxacin, an antibiotic, has been shown to accelerate phenytoin sodium elimination, potentially leading to sub-therapeutic levels and breakthrough seizures [].
- Ethanol: Simultaneous use of ethanol and phenytoin sodium can alter the drug's pharmacokinetics, leading to unpredictable effects on its serum concentration and potentially increasing the risk of adverse events [].
Q14: What novel drug delivery systems are being investigated for phenytoin sodium?
A: Researchers are exploring innovative drug delivery systems to overcome the limitations of conventional phenytoin sodium formulations. One promising approach involves the development of nano-lipid carriers (NLCs) for intranasal delivery. These NLCs have demonstrated the potential for direct and rapid nose-to-brain drug transport, offering a potential alternative for controlling acute epileptic seizures [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



